molecular formula C9H11F2NO B13269675 2-{[(2,5-Difluorophenyl)methyl]amino}ethan-1-ol

2-{[(2,5-Difluorophenyl)methyl]amino}ethan-1-ol

Cat. No.: B13269675
M. Wt: 187.19 g/mol
InChI Key: GZVAZVKZLVKBLT-UHFFFAOYSA-N
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Description

2-{[(2,5-Difluorophenyl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C₉H₁₁F₂NO and a molecular weight of 187.19 g/mol . This compound features a difluorophenyl group attached to an aminoethanol moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-Difluorophenyl)methyl]amino}ethan-1-ol typically involves the reaction of 2,5-difluorobenzylamine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide, to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[(2,5-Difluorophenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, such as ketones, aldehydes, secondary amines, and tertiary amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[(2,5-Difluorophenyl)methyl]amino}ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2,5-Difluorophenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s difluorophenyl group can interact with various enzymes and receptors, modulating their activity. The aminoethanol moiety can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2,5-Difluorophenyl)methyl]amino}ethan-1-ol is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. This positional difference can result in distinct interactions with molecular targets, leading to unique properties and applications .

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

2-[(2,5-difluorophenyl)methylamino]ethanol

InChI

InChI=1S/C9H11F2NO/c10-8-1-2-9(11)7(5-8)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2

InChI Key

GZVAZVKZLVKBLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CNCCO)F

Origin of Product

United States

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